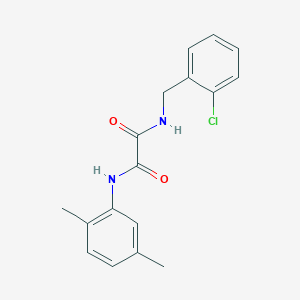
N-(2-chlorobenzyl)-N'-(2,5-dimethylphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-N'-(2,5-dimethylphenyl)ethanediamide, commonly known as CDEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDEA is a white crystalline solid that is soluble in organic solvents like methanol and ethanol. In
科学研究应用
CDEA has been extensively studied for its potential applications as a corrosion inhibitor, antimicrobial agent, and as a ligand in metal coordination chemistry. It has also shown promising results in the field of cancer research, where it has been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, CDEA has been investigated for its potential use in the treatment of Alzheimer's disease and as a neuroprotective agent.
作用机制
The exact mechanism of action of CDEA is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cellular processes like DNA replication, cell cycle progression, and apoptosis. CDEA has been found to induce cell cycle arrest and apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
CDEA has been shown to have low toxicity and is relatively safe for use in laboratory experiments. However, it can cause skin and eye irritation upon contact and should be handled with care. In vitro studies have shown that CDEA can inhibit the growth of various bacteria and fungi, making it a potential candidate for use as an antimicrobial agent. It has also been found to reduce the production of reactive oxygen species and lipid peroxidation, indicating its potential as a neuroprotective agent.
实验室实验的优点和局限性
CDEA is a relatively stable compound that can be easily synthesized and purified in the laboratory. It has low toxicity and can be used in a wide range of biological and chemical assays. However, its hydrophobic nature can limit its solubility in aqueous solutions, making it difficult to use in certain experiments. Additionally, the exact mechanism of action of CDEA is not fully understood, which can limit its potential applications in some fields.
未来方向
There are many potential future directions for research on CDEA. One area of interest is its potential use as a corrosion inhibitor in various industries. Another area of research is its potential application as an antimicrobial agent in the medical and agricultural fields. Additionally, further studies are needed to fully understand the mechanism of action of CDEA and its potential use in the treatment of cancer and neurodegenerative diseases.
合成方法
CDEA can be synthesized through a multi-step process involving the reaction of 2-chlorobenzylamine with 2,5-dimethylbenzaldehyde in the presence of a reducing agent like sodium borohydride. The resulting intermediate is then subjected to a condensation reaction with ethylenediamine to yield the final product CDEA. The purity and yield of CDEA can be improved through various purification techniques like recrystallization and column chromatography.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-7-8-12(2)15(9-11)20-17(22)16(21)19-10-13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBYALWOYVIXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(4-methoxyphenyl)ethyl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5413201.png)
![ethyl 7-methyl-3-oxo-2-{[5-(1-piperidinyl)-2-furyl]methylene}-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5413202.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-methylphenyl)acetamide](/img/structure/B5413203.png)
![1-(2-methyl-4-pyridinyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B5413215.png)
![7-acetyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5413219.png)
![5-tert-butyl-4-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-2-furamide](/img/structure/B5413222.png)
![5-(2-{2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-3-methyl-4-nitroisoxazole](/img/structure/B5413230.png)
![ethyl 4-methyl-2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B5413236.png)
![5-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)vinyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5413245.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5413254.png)
amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5413255.png)
![butyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5413256.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[8-(trifluoromethyl)-4-quinolinyl]-3-piperidinol](/img/structure/B5413267.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methylbenzamide](/img/structure/B5413268.png)